molecular formula C25H34N6O9 B14764739 Lenalidomide-acetamido-O-PEG4-C2-azide

Lenalidomide-acetamido-O-PEG4-C2-azide

Cat. No.: B14764739
M. Wt: 562.6 g/mol
InChI Key: TXHZADMXFFFCBD-UHFFFAOYSA-N
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Description

Lenalidomide-acetamido-O-PEG4-C2-azide is a synthetic compound that combines the therapeutic properties of lenalidomide with a polyethylene glycol (PEG) linker and an azide functional group. This compound is particularly significant in the field of targeted protein degradation and drug delivery systems due to its ability to conjugate with other molecules, enhancing its versatility and efficacy in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-acetamido-O-PEG4-C2-azide typically involves multiple steps:

    Starting Material: Lenalidomide is used as the starting material.

    Azide Introduction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-acetamido-O-PEG4-C2-azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.

    Reduction Reactions: The azide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.

    Reduction: Reducing agents such as triphenylphosphine can be used to convert the azide group to an amine.

Major Products:

Scientific Research Applications

Lenalidomide-acetamido-O-PEG4-C2-azide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lenalidomide-acetamido-O-PEG4-C2-azide involves its ability to bind to specific molecular targets and modulate their activity. The PEG4 linker enhances the solubility and bioavailability of the compound, while the azide group allows for further functionalization through click chemistry. This compound can induce the degradation of target proteins by recruiting them to the ubiquitin-proteasome system, leading to their subsequent degradation .

Comparison with Similar Compounds

Lenalidomide-acetamido-O-PEG4-C2-azide is unique due to its combination of lenalidomide, a PEG4 linker, and an azide group. Similar compounds include:

These compounds highlight the versatility and potential of this compound in various scientific and medical applications.

Properties

Molecular Formula

C25H34N6O9

Molecular Weight

562.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

InChI

InChI=1S/C25H34N6O9/c26-30-27-6-7-36-8-9-37-10-11-38-12-13-39-14-15-40-17-23(33)28-20-3-1-2-18-19(20)16-31(25(18)35)21-4-5-22(32)29-24(21)34/h1-3,21H,4-17H2,(H,28,33)(H,29,32,34)

InChI Key

TXHZADMXFFFCBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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